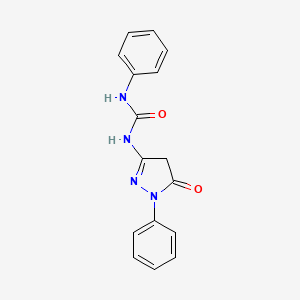![molecular formula C20H14S4 B12003833 2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole CAS No. 63866-46-6](/img/structure/B12003833.png)
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole is an organic compound with the molecular formula C20H14S4 and a molecular weight of 382.591 g/mol . This compound is characterized by the presence of two benzodithiole groups attached to a phenyl ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole typically involves the reaction of 1,3-benzodithiol with a phenyl derivative under specific conditions. One common method includes the use of secondary aromatic amines containing 1,3-benzodithiol cycles . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzodithiole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The benzodithiole groups can form sigma-bonds with electrophiles, generating positively charged intermediates that undergo further reactions to yield substituted products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(1,3-Benzodithiol-2-yl)phenyl]-substituted N-arylmethylamines
- 4-aryl-1,3-dithiol-2-yl derivatives
Uniqueness
2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole is unique due to its dual benzodithiole groups, which confer specific electronic and chemical properties not found in similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions.
Propriétés
Numéro CAS |
63866-46-6 |
|---|---|
Formule moléculaire |
C20H14S4 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-[4-(1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole |
InChI |
InChI=1S/C20H14S4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12,19-20H |
Clé InChI |
LQJMGCZLJYTWES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SC(S2)C3=CC=C(C=C3)C4SC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003753.png)



![[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003782.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003789.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12003798.png)

![1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-](/img/structure/B12003810.png)
![N-[(4-methoxyphenyl)methyl]nonanamide](/img/structure/B12003812.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12003819.png)

![3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione](/img/structure/B12003846.png)
